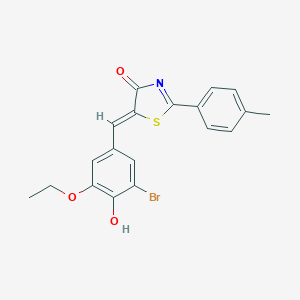![molecular formula C22H20F3N5 B447737 (8S,8aR)-6-amino-2-propyl-8-[3-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile](/img/structure/B447737.png)
(8S,8aR)-6-amino-2-propyl-8-[3-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8S,8aR)-6-amino-2-propyl-8-[3-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile is a complex organic compound with the molecular formula C22H20F3N5 . This compound is notable for its trifluoromethyl group, which is often found in pharmaceuticals and agrochemicals due to its unique chemical properties .
Méthodes De Préparation
The synthesis of (8S,8aR)-6-amino-2-propyl-8-[3-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: The amino group can participate in substitution reactions, often facilitated by catalysts.
Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(8S,8aR)-6-amino-2-propyl-8-[3-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in its activity, often enhancing its binding affinity to biological targets. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, (8S,8aR)-6-amino-2-propyl-8-[3-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile is unique due to its specific structure and the presence of the trifluoromethyl group. Similar compounds include other trifluoromethyl-containing molecules and isoquinoline derivatives .
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propriétés
Formule moléculaire |
C22H20F3N5 |
|---|---|
Poids moléculaire |
411.4g/mol |
Nom IUPAC |
(8S,8aR)-6-amino-2-propyl-8-[3-(trifluoromethyl)phenyl]-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile |
InChI |
InChI=1S/C22H20F3N5/c1-2-7-30-8-6-16-17(10-26)20(29)21(12-27,13-28)19(18(16)11-30)14-4-3-5-15(9-14)22(23,24)25/h3-6,9,18-19H,2,7-8,11,29H2,1H3/t18-,19+/m0/s1 |
Clé InChI |
RAKBOGJTTWUGNQ-RBUKOAKNSA-N |
SMILES |
CCCN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC(=CC=C3)C(F)(F)F |
SMILES isomérique |
CCCN1CC=C2[C@H](C1)[C@H](C(C(=C2C#N)N)(C#N)C#N)C3=CC(=CC=C3)C(F)(F)F |
SMILES canonique |
CCCN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC(=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-bromo-N'-[(3-methylphenoxy)acetyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B447656.png)
![N'-[(3-methylphenoxy)acetyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B447657.png)
![2-[{3-[(4-Chlorophenoxy)methyl]-4-methoxyphenyl}(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B447659.png)
![1-[2-oxo-2-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B447660.png)
![6-bromo-N'-[2-(2-bromophenoxy)propanoyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B447663.png)
![1-[2-oxo-2-(2,2,4-trimethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B447664.png)
![5-[4-(Dipropylamino)benzylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447665.png)
![6-bromo-N'-{2-[(1-bromo-2-naphthyl)oxy]butanoyl}-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B447666.png)
![N'-[2-(4-bromophenoxy)propanoyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B447669.png)
![6-bromo-N'-[(3,4-dimethylphenoxy)acetyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B447674.png)
![2-(1-naphthyloxy)-N'-[(2-oxo-2H-chromen-3-yl)carbonyl]propanohydrazide](/img/structure/B447675.png)

